molecular formula C15H15N3O4 B3337894 3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide CAS No. 832737-80-1

3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide

Cat. No.: B3337894
CAS No.: 832737-80-1
M. Wt: 301.3 g/mol
InChI Key: OYIOLEOCFFHCAY-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H15N3O4 and a molecular weight of 301.3 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide typically involves the reaction of 4-methyl-2-nitrophenol with benzyl chloride to form 4-methyl-2-nitrophenyl benzyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different hydrazide derivatives.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzohydrazides and aminophenoxy derivatives.

Scientific Research Applications

3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
  • 3-Methoxy-4-[(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde]
  • 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde

Uniqueness

3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and benzohydrazide moiety make it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-5-6-14(13(7-10)18(20)21)22-9-11-3-2-4-12(8-11)15(19)17-16/h2-8H,9,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOLEOCFFHCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196089
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-80-1
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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